Oleth-3 phosphate

Description

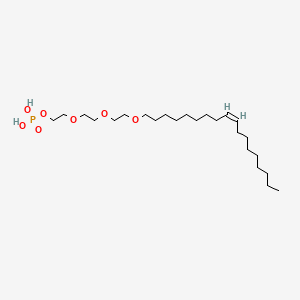

Structure

2D Structure

Properties

CAS No. |

45306-73-8 |

|---|---|

Molecular Formula |

C24H49O7P |

Molecular Weight |

480.6 g/mol |

IUPAC Name |

2-[2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethoxy]ethyl dihydrogen phosphate |

InChI |

InChI=1S/C24H49O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28-19-20-29-21-22-30-23-24-31-32(25,26)27/h9-10H,2-8,11-24H2,1H3,(H2,25,26,27)/b10-9- |

InChI Key |

PWQNOLAKMCLNJI-KTKRTIGZSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCOCCOCCOCCOP(=O)(O)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCCOCCOCCOP(=O)(O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCCOCCOCCOP(=O)(O)O |

Synonyms |

oleth 3-phosphate oleth-3-phosphate |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Oleth 3 Phosphate

Established Reaction Pathways for Oleth-3 (B1516117) Phosphate (B84403) Synthesis

The established synthesis of Oleth-3 phosphate primarily involves the sequential reactions of ethoxylation and phosphorylation.

Phosphorylation Strategies of Oleth-3 Precursors: Mechanism and Catalysis

Phosphorylation of ethoxylated alcohols like Oleth-3 typically involves reaction with a phosphorylating agent. Common phosphorylating agents for the synthesis of phosphate esters include phosphoric acid, polyphosphoric acid, phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃). google.comlamberti.comresearchgate.net

When using polyphosphoric acid, the reaction with ethoxylated alcohols yields a mixture of mono- and diesters of phosphoric acid. lamberti.comgoogle.comgoogle.com The ratio of mono- to diester can be influenced by factors such as the molar ratio of the reactants, the specific phosphating agent used, and the reaction temperature. lamberti.com For instance, using a slight excess of polyphosphoric acid can help ensure more complete esterification and reduce the presence of free alcohol in the final product. google.com The reaction is often exothermic and may not require external heating. google.com

Catalytic methods for the phosphorylation of alcohols have also been explored. For example, tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) in conjunction with phosphoenolpyruvic acid monopotassium salt (PEP-K) has been reported as a catalytic system for the chemoselective phosphorylation of alcohols. nih.gov This method allows for the direct introduction of a non-protected phosphate group. nih.gov The mechanism is proposed to involve the formation of an active phosphoryl donor intermediate from PEP-K and TBAHS. nih.gov

Oligo(ethylene oxide) Chain Introduction via Ethoxylation in this compound Formation

The precursor Oleth-3 is synthesized through the ethoxylation of oleyl alcohol. This process involves the reaction of oleyl alcohol with ethylene (B1197577) oxide (EO). tiiips.comtiiips.comvenus-goa.commatangiindustries.com Ethoxylation results in the addition of oxyethylene units to the hydroxyl group of the fatty alcohol, forming a polyoxyethylene chain. venus-goa.commatangiindustries.com The number of added ethylene oxide units determines the average degree of ethoxylation, which is approximately 3 in the case of Oleth-3. incidecoder.comatamankimya.com

Industrial ethoxylation of alcohols typically employs basic catalysts, such as potassium hydroxide (B78521) (KOH), although acidic catalysts like boron trifluoride or zinc chloride can also be used. wikipedia.orgerasm.org Basic catalysts generally lead to a broader distribution of ethoxymers (molecules with varying numbers of ethylene oxide units) due to statistical proton exchange during chain propagation. vt.edu Acidic catalysts are less commonly used commercially for alcohol ethoxylation due to the potential formation of undesirable by-products like polyethylene (B3416737) glycol (PEG) and dioxane. erasm.orgvt.edu The ethoxylation reaction is highly exothermic and requires careful control to prevent thermal runaway. wikipedia.org

The ethoxylation process yields a mixture of homologous fatty alcohol polyethylene glycol ethers with a distribution of ethylene oxide chain lengths. windows.net The average degree of ethoxylation is a key parameter defining the properties of the resulting ethoxylated alcohol. windows.net

Advanced and Green Synthetic Approaches to this compound Derivatives

Research into more advanced and sustainable synthetic methods for ethoxylated alcohol phosphates, including potential approaches applicable to this compound derivatives, is ongoing.

Chemoenzymatic Synthesis of this compound Analogues and Their Precursors

While specific examples of chemoenzymatic synthesis of this compound were not found in the search results, chemoenzymatic approaches are being explored for the synthesis of various chemicals, including potential precursors or analogues. Enzymatic methods for phosphorylation or the modification of fatty alcohols and their ethoxylates could potentially be integrated into synthetic routes for this compound derivatives.

Sustainable Chemistry Principles in this compound Process Development

Sustainable chemistry principles are increasingly important in the development of chemical processes. For ethoxylated phosphates, this includes considering the origin of raw materials and the environmental impact of the synthesis. coatingsworld.comglobalgrowthinsights.com Utilizing fatty alcohols from natural, renewable sources, such as palm kernel oil or coconut oil, is one aspect of sustainable production. erasm.orgwindows.net The development and use of bio-based ethylene oxide also contribute to the creation of 100% bio-based ethoxylated products. coatingsworld.com Efforts are being made to adopt renewable feedstocks and transition to bio-based production in the ethoxylates market. globalgrowthinsights.com

Furthermore, optimizing reaction conditions to minimize waste and energy consumption aligns with green chemistry principles. The choice of catalysts and reaction media can also impact the sustainability of the process.

Spectroscopic and Chromatographic Techniques for this compound Characterization

Characterization of this compound and similar ethoxylated phosphates is crucial for confirming their structure and purity. A variety of spectroscopic and chromatographic techniques are employed for this purpose.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are valuable for structural elucidation and identification. nih.govresearchgate.net NMR can provide detailed information about the molecular structure, including the presence and arrangement of the fatty alcohol chain, the ethylene oxide units, and the phosphate group. nih.govhmdb.ca Mass spectrometry can determine the molecular weight and provide fragmentation patterns that help confirm the structure and identify impurities or components with varying degrees of ethoxylation. nih.govresearchgate.netuva.nl

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and analysis of ethoxylated alcohols and their derivatives, including phosphates. researchgate.netthermofisher.comresearchgate.netresearchgate.netoup.comnih.gov HPLC can be used to determine the distribution of ethoxymers (components with different numbers of ethylene oxide units) and to assess the purity of the product. researchgate.netthermofisher.comoup.com Different HPLC modes, such as reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC), can provide complementary separation mechanisms. thermofisher.com RP-HPLC is often used to separate compounds based on their hydrophobic character, while HILIC can separate based on the number of ethoxy groups. thermofisher.com

Detection methods coupled with HPLC include UV-Vis detection (often requiring derivatization for non-chromophoric compounds), Evaporative Light Scattering Detection (ELSD), and Mass Spectrometry (MS). researchgate.netthermofisher.comresearchgate.netresearchgate.netoup.com Derivatization with reagents like phthalic anhydride (B1165640) or 2-furoyl chloride can enable UV-Vis detection of ethoxylated alcohols and their phosphate esters. researchgate.netresearchgate.net LC-MS is a powerful technique that combines separation with molecular weight information, allowing for the identification and quantification of individual components in complex mixtures. researchgate.netresearchgate.net

The analysis of ethoxylated phosphates can involve characterizing the distribution of both the alkyl chain length (although Oleth-3 is based on a specific oleyl alcohol) and the degree of ethoxylation. thermofisher.comoup.com Techniques like comprehensive two-dimensional liquid chromatography can provide detailed separation based on both parameters. uva.nl

Interactive Data Table: Common Phosphorylating Agents

| Phosphorylating Agent | Formula | Notes |

| Phosphoric Acid | H₃PO₄ | Used for phosphorylation of alcohols. google.com |

| Polyphosphoric Acid | Hₓ₊₂PₓO₃ₓ₊₁ (where x is the number of P) | Commonly used, yields mono- and diesters. lamberti.comgoogle.comgoogle.com |

| Phosphorus Pentoxide | P₂O₅ | Used for phosphorylation. google.comlamberti.com |

| Phosphorus Oxychloride | POCl₃ | Used for phosphorylation. researchgate.net |

Interactive Data Table: Spectroscopic and Chromatographic Techniques

| Technique | Application | Notes |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation, confirmation of molecular structure. nih.govhmdb.ca | Provides detailed information on the arrangement of atoms. |

| Mass Spectrometry (MS) | Molecular weight determination, identification of components and impurities, fragmentation analysis. nih.govresearchgate.netuva.nl | Useful for analyzing complex mixtures and determining ethoxymer distribution. |

| High-Performance Liquid Chromatography (HPLC) | Separation of components, determination of ethoxymer distribution, purity assessment. researchgate.netthermofisher.comresearchgate.netresearchgate.netoup.comnih.gov | Various modes (RP, HILIC) and detectors (UV, ELSD, MS) can be used. researchgate.netthermofisher.comresearchgate.netoup.com |

| GC/FID, GC/MS, GPC, HPLC, HPLC/MS, MALDI | Analysis of compositions of synthesized oxyethylates. frontiersin.org | Used in the characterization of ethoxylation products. frontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis

NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds like this compound. Specifically, Phosphorus-31 (³¹P) NMR can provide valuable information about the phosphate group and the nature of the phosphate esters (mono-, di-, or triesters) present in the sample scientificspectator.com. Proton (¹H) NMR and Carbon-13 (¹³C) NMR can be used to characterize the oleyl chain and the ethylene glycol units, confirming the presence and average number of these repeating units hmdb.cagoogle.com. Analysis of chemical shifts and coupling patterns in the NMR spectra allows for the assignment of specific atoms within the molecule and verification of the proposed structure scientificspectator.com. Research indicates that ³¹P NMR can differentiate between monoester, diester, and free phosphoric acid, offering insights into the composition of phosphate ester mixtures scientificspectator.com.

Mass Spectrometry (MS) for this compound Molecular Profiling and Impurity Identification

Mass Spectrometry is utilized to determine the molecular weight of this compound and identify potential impurities. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar and non-volatile compounds like phosphate esters researchgate.net. By measuring the mass-to-charge ratio (m/z) of the ions produced, the molecular weight of this compound can be confirmed nih.gov. MS can also detect the presence of related byproducts or impurities from the synthesis process, such as unreacted starting materials, different ethoxylation grades of oleyl alcohol, or other phosphate esters researchgate.netresearchgate.net. High-resolution MS can provide accurate mass measurements, aiding in the determination of elemental composition and the identification of unknown impurities nih.gov.

Chromatographic Separation Techniques for this compound Isomers and Purity Assessment

Chromatographic methods are essential for separating and analyzing the components of this compound, particularly for assessing its purity and identifying different isomers or related compounds that may be present. Techniques such as High-Performance Liquid Chromatography (HPLC) are suitable for separating non-volatile and semi-volatile compounds researchgate.net. Reversed-phase HPLC is commonly used for separating amphiphilic molecules like ethoxylated fatty alcohol phosphates based on their hydrophobicity researchgate.net.

HPLC coupled with detectors like UV-Vis or Mass Spectrometry (HPLC-MS) can provide both separation and identification of individual components in a mixture researchgate.net. This is particularly useful for resolving different ethoxylation variants (e.g., Oleth-2 phosphate, Oleth-4 phosphate) or positional isomers that might be formed during the synthesis atamankimya.comatamanchemicals.com. Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) can be employed to assess the molecular weight distribution and detect polymeric impurities labshake.com. These chromatographic techniques, often used in conjunction with spectroscopic methods, are crucial for quality control and ensuring the purity of this compound for its various applications researchgate.netlabshake.com.

Interfacial and Colloidal Science of Oleth 3 Phosphate Systems

Self-Assembly Mechanisms of Oleth-3 (B1516117) Phosphate (B84403) in Aqueous Media

Surfactants like Oleth-3 phosphate self-assemble in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC) phospholipid-research-center.com. This self-assembly is primarily driven by the hydrophobic effect, where the nonpolar hydrocarbon chains minimize contact with water, leading to the formation of aggregates phospholipid-research-center.com.

Micellar Formation and Aggregation Behavior of this compound

In aqueous dispersions, amphiphilic molecules such as this compound can form micelles phospholipid-research-center.commdpi.com. Micelles are supramolecular structures typically consisting of a hydrophobic core, formed by the hydrocarbon tails, and a hydrophilic outer surface, formed by the polar headgroups in contact with the water phospholipid-research-center.commdpi.com. The formation of micelles occurs when the concentration of the surfactant exceeds its CMC phospholipid-research-center.com. Below the CMC, the surfactant molecules exist as monomers in solution phospholipid-research-center.com.

The aggregation number of micelles, which is the average number of surfactant monomers in a micelle, is influenced by factors such as the surfactant's chemical structure, concentration, temperature, and the presence of other substances mdpi.comresearchgate.net. For surfactants, the aggregation number can increase with increasing alkyl chain length researchgate.net. The shape of micelles can vary, including spherical or cylindrical forms, depending on the molecular shape of the amphiphile and the packing parameter phospholipid-research-center.com.

Liquid Crystalline Phases and Vesicle Formation Induced by this compound

Beyond micellar structures, amphiphilic molecules can form more complex self-assembled structures in aqueous systems, including liquid crystalline phases and vesicles, depending on concentration, temperature, and the specific surfactant properties mdpi.comgoogle.com. Liquid crystalline phases are ordered states that exhibit properties between those of conventional liquids and solid crystals mdpi.comgoogle.com. Lyotropic liquid crystals, formed by the interaction of amphiphiles with a solvent, can occur over specific ranges of concentration and temperature google.com. Examples include lamellar, hexagonal, and cubic phases mdpi.comgoogle.com.

Vesicles, also known as liposomes, are spherical structures composed of one or more lipid bilayers enclosing an aqueous core mdpi.com. They form when lipid bilayers organize into a closed shape mdpi.com. While the formation of vesicles is commonly associated with phospholipids (B1166683), certain surfactants can also induce or participate in the formation of vesicular structures under specific conditions mdpi.com. The type of self-assembly formed is dependent on the molecular packing of the amphiphile, which can be influenced by factors such as the balance between the size of the hydrophilic headgroup and the hydrophobic tail phospholipid-research-center.com.

Interactions of this compound with Model Lipid Bilayers and Biomimetic Membranes (In Vitro, Non-Human Context)

Model lipid bilayers and biomimetic membranes are simplified systems used to study the interactions of various substances with biological membranes without the complexity of living cells researchgate.netmdpi.commdpi.com. These models, such as liposomes or supported lipid bilayers, allow for controlled investigations into how compounds like this compound might affect membrane properties mdpi.commdpi.com.

Influence of this compound on Membrane Permeability and Fluidity in Model Systems

Membrane permeability refers to the ease with which molecules can pass through a membrane, while fluidity describes the mobility of lipids and proteins within the membrane structure uvigo.esuvigo.es. These properties are critical for membrane function uvigo.esuvigo.es. The interaction of surfactants with lipid bilayers can influence both permeability and fluidity biorxiv.orgmdpi.com.

Changes in membrane composition, such as the incorporation of amphiphilic molecules, can alter membrane fluidity and permeability uvigo.esbiorxiv.orgmdpi.com. For instance, the presence of certain lipids or molecules can affect the packing of fatty acid chains, thereby influencing the membrane's order and the movement of molecules within it uvigo.esmdpi.comnih.gov. Studies using model membranes, such as unilamellar vesicles, can provide insights into how substances affect these properties mdpi.combiorxiv.org. For example, the presence of methyl branches on phospholipid tails and ether bonds have been shown to influence membrane permeability in archaeal lipid models biorxiv.org.

This compound Interactions with Membrane-Associated Proteins in Reconstituted Systems

Membrane-associated proteins play crucial roles in cellular processes mdpi.com. Studying these proteins often involves reconstituting them into model membrane systems like liposomes or nanodiscs to mimic their native environment mdpi.comsynthelis.comelifesciences.org.

Emulsification and Solubilization Mechanisms of this compound in Non-Biological Dispersions

This compound is known for its emulsifying and solubilizing properties, making it useful in non-biological dispersions such as cosmetic formulations and industrial products atamanchemicals.comatamankimya.compaulaschoice.frinnospec.cominnospec.comatamankimya.com.

Emulsification is the process of dispersing one immiscible liquid within another, often with the aid of a surfactant, which stabilizes the resulting emulsion atamanchemicals.comatamankimya.compaulaschoice.fr. This compound acts as an oil-in-water emulsifier, helping to mix oil and water phases cohesively atamankimya.compaulaschoice.frinnospec.cominnospec.com. It achieves this by reducing the interfacial tension between the two phases and forming a stable interfacial film around the dispersed droplets atamankimya.com. The effectiveness of this compound as an emulsifier can be influenced by factors such as pH and the type of base used for neutralization, which can affect its thickening and suspending abilities innospec.com.

Solubilization, in the context of surfactants, refers to the process by which a substance that is normally insoluble or poorly soluble in a continuous phase is incorporated into surfactant aggregates, such as micelles mdpi.com. The hydrophobic core of micelles can solubilize nonpolar substances like oils or poorly soluble compounds, allowing them to be dispersed in an aqueous solution mdpi.com. This compound, with its amphiphilic structure and ability to form micelles, can facilitate the solubilization of ingredients that would not otherwise dissolve in a given liquid atamankimya.compaulaschoice.fr. This property is particularly useful in formulations where uniform dispersion of insoluble particles or oily components is required atamanchemicals.comatamankimya.compaulaschoice.fr.

This compound is also described as a dispersing agent, helping to evenly distribute insoluble solid particles, such as pigments or mineral UV filters, within a formulation atamanchemicals.comatamankimya.compaulaschoice.fr. This is achieved by preventing the aggregation of these particles through mechanisms that can involve steric repulsion or electrostatic stabilization google.com.

Here is a table summarizing some key properties and functions of this compound:

| Property/Function | Description |

| Chemical Nature | Polyethylene (B3416737) glycol ether of oleyl alcohol with a phosphoric acid group; Amphiphilic surfactant. atamanchemicals.comincidecoder.com |

| Physical Form | Clear to slightly hazy, pale yellow to colorless, viscous liquid at room temperature. solubilityofthings.compaulaschoice.fratamankimya.com |

| Solubility | Soluble in water; Compatible with various cosmetic ingredients. solubilityofthings.com Water solubility increases with increasing ethylene (B1197577) oxide content in Oleth ingredients. atamanchemicals.comatamankimya.comatamankimya.com |

| Self-Assembly | Forms micelles and potentially other liquid crystalline phases in aqueous media above CMC. phospholipid-research-center.commdpi.com |

| Emulsifier | Powerful oil-in-water emulsifier; Reduces surface tension to help mix oil and water. atamankimya.compaulaschoice.frinnospec.cominnospec.com |

| Solubilizer | Helps dissolve ingredients that are not normally soluble in a liquid. atamankimya.compaulaschoice.fr |

| Dispersing Agent | Helps evenly disperse insoluble solid particles. atamanchemicals.comatamankimya.compaulaschoice.fr |

| pH Dependence | Emulsifying property, pH, thickening ability, and suspending effect depend on the type of base used for neutralization. innospec.com |

Thermodynamic and Kinetic Aspects of Emulsion Stabilization by this compound

Emulsion stabilization involves both thermodynamic and kinetic considerations. Thermodynamically, emulsions are inherently unstable systems due to the unfavorable free energy associated with the large interfacial area between immiscible phases kinampark.com. Surfactants like this compound reduce the interfacial tension between oil and water, lowering the energy required to create this interface during emulsification atamanchemicals.comincibeauty.comcosmileeurope.eu. However, even with reduced interfacial tension, the dispersed droplets have a natural tendency to minimize their surface area, leading to processes like flocculation, coalescence, and Ostwald ripening, which ultimately cause emulsion breakdown kinampark.com.

Kinetic stability, on the other hand, refers to the ability of an emulsion to resist these breakdown processes over time due to the presence of energy barriers created by the emulsifier kinampark.com. This compound, as an emulsifier, adsorbs at the oil-water interface, forming a barrier that physically separates the dispersed droplets and reduces the frequency of collisions that could lead to coalescence kinampark.com. The nature and strength of this interfacial layer, influenced by the concentration and packing of this compound molecules, play a crucial role in the kinetic stability of the emulsion. The hydrophilic phosphate head group interacts favorably with the aqueous phase, while the hydrophobic oleyl chain anchors within the oil phase, creating a stable film at the interface solubilityofthings.com.

The effectiveness of an emulsifier is often related to its ability to lower interfacial tension until the critical micelle concentration (CMC) is reached researchgate.netkruss-scientific.com. Above the CMC, surfactant molecules primarily form micelles in the bulk phases rather than adsorbing at the interface, and the surface tension remains relatively constant kruss-scientific.com. The CMC is the concentration above which surfactant molecules aggregate into micelles kruss-scientific.comavantiresearch.comresearchgate.net. For ionic surfactants like phosphate esters, the formation of micelles and thus the CMC can be influenced by factors such as temperature, the presence of electrolytes, and the length of the hydrocarbon chain researchgate.netgoogle.com. While specific thermodynamic parameters or kinetic rate constants for emulsion stabilization solely by this compound were not extensively detailed in the search results, its function as an emulsifier points to its role in reducing interfacial free energy and creating kinetic barriers against coalescence.

Enhancing Solubilization Capacity of Hydrophobic Compounds via this compound in Model Systems

Surfactants, including this compound, can enhance the solubility of hydrophobic compounds in aqueous systems through a process called micellar solubilization researchgate.net. Above the CMC, this compound molecules form micelles in the aqueous phase. These micelles consist of a hydrophobic core, formed by the aggregation of the oleyl chains, and a hydrophilic shell, composed of the phosphate head groups researchgate.net.

Hydrophobic compounds, which are poorly soluble in water, can partition into the hydrophobic core of these micelles researchgate.netgoogle.com. This encapsulation within the micellar structure allows the hydrophobic substances to be dispersed in the aqueous medium, effectively increasing their apparent solubility researchgate.net. The extent to which a hydrophobic compound can be solubilized within a micellar solution depends on factors such as the concentration of the surfactant above the CMC, the structure of the hydrophobic compound, and the nature of the micellar core researchgate.net.

Biochemical and Molecular Interactions of Oleth 3 Phosphate Non Human, in Vitro Mechanistic Focus

Modulation of Enzymatic Activity by Oleth-3 (B1516117) Phosphate (B84403) (In Vitro Studies)

Enzymes are crucial biological catalysts, and their activity can be modulated by various compounds. In vitro studies are instrumental in determining if and how Oleth-3 phosphate might influence enzymatic reaction rates and pathways.

Effects on Esterase and Lipase (B570770) Catalysis in Non-Human Systems

Esterases and lipases are classes of enzymes that hydrolyze ester bonds in various substrates. Research into the effects of compounds like this compound on these enzymes, particularly in non-human or in vitro settings, can reveal potential interactions. While direct studies specifically on this compound's modulation of esterase or lipase activity in non-human systems are not extensively detailed in the provided search results, related research on other phosphate-containing compounds and surfactants offers some context.

For instance, studies on the in vitro pancreatic lipase inhibition potential of various compounds highlight methodologies used to evaluate such effects. iosrphr.org Pancreatic lipase, an enzyme that hydrolyzes dietary lipids, is a common target for in vitro inhibition studies. iosrphr.org The activity of lipases, such as lipase from C. cylindracea, can be studied in different environments, including the presence of surfactants. researchgate.net

Esterase activity can be evaluated using various substrates, such as p-nitrophenyl acetate. researchgate.net The activity of esterases can be influenced by factors like pH and the presence of detergents. researchgate.net Serum albumin, a protein, has also been shown to exhibit esterase activity and interact with various substances, including organophosphates, influencing their hydrolysis. mdpi.com While these studies involve different compounds and enzymes, they illustrate the experimental approaches and types of interactions that would be relevant when investigating this compound's effects on esterases and lipases in vitro.

Influence on Phosphatase and Kinase Enzyme Kinetics (In Vitro)

Phosphatases and kinases are critical enzymes involved in phosphorylation and dephosphorylation, key regulatory mechanisms in biological processes. The influence of phosphate-containing compounds on these enzymes is a relevant area of study.

Research on glycerol-3-phosphate phosphatase (G3PP), an enzyme found in mammalian cells, demonstrates its role in hydrolyzing glycerol-3-phosphate. researchgate.net Studies on this enzyme, including in vitro analyses, have explored its function in metabolic pathways. researchgate.net Another example is alkaline phosphatase (ALP), whose activity is often assessed in biological samples and can be influenced by the surrounding environment, including the presence of certain substances. biorxiv.org In vitro studies evaluating the effect of calcium phosphate powders on osteoblast cells, for instance, measured changes in alkaline phosphatase activity. nih.gov

Kinases, such as phosphatidylinositol 3-kinase (PI3K), are activated by specific phospholipids (B1166683) like phosphatidylinositol 3-phosphate (PI3P). nih.govbiorxiv.org In vitro reconstitution experiments have been used to study the activation mechanism of kinases like Sgk3 by PI3P, demonstrating that phospholipid binding can induce conformational changes associated with activation. nih.govbiorxiv.org While these examples pertain to specific biological phosphate compounds and enzymes, they highlight the types of in vitro investigations conducted to understand the modulation of phosphatase and kinase activity.

Interactions of this compound with Macromolecular Structures

This compound, as a chemical compound, can potentially interact with various biological macromolecules, influencing their structure and function.

Protein-Oleth-3 Phosphate Binding and Conformational Changes (In Vitro)

The interaction of small molecules with proteins can lead to binding and conformational changes, affecting protein activity and stability. While direct studies on this compound binding to specific proteins and resulting conformational changes are not detailed in the provided search results, the general principles of protein-ligand interactions are relevant.

Proteins like serum albumin can bind to a variety of substances, and this binding can influence the activity of associated enzymes or the bioavailability of the bound molecule. mdpi.com The flexibility of protein structures allows for interactions that can induce conformational changes. mdpi.com Studies investigating the binding of other molecules, such as glycerol-3-phosphate to triosephosphate isomerase (yTIM) from yeast, demonstrate how binding affinities and conformational changes can be studied in vitro under varying conditions, including the presence of osmolytes. nih.gov These studies often involve techniques to measure binding constants and assess structural alterations upon ligand interaction.

This compound Interactions with Polysaccharides and Biopolymers

Polysaccharides and other biopolymers are ubiquitous in biological systems and various formulations. Interactions between compounds like this compound and these biopolymers can affect the properties of mixtures and potentially influence biological interactions.

Cellular Responses to this compound in Unicellular Organisms and Non-Mammalian Cell Lines

Investigating the effects of compounds on unicellular organisms and non-mammalian cell lines provides simplified systems to understand basic cellular responses without the complexity of a whole mammalian organism.

Unicellular organisms, such as bacteria and yeast, respond to changes in their environment, including the availability of inorganic phosphate, by regulating gene expression and nutrient uptake. nih.govnih.gov These organisms possess specific protein complexes that sense environmental signals and transduce intracellular responses. nih.govnih.gov Studies on the effects of various substances on the growth and activity of unicellular organisms, such as the enhanced reactivity of Rhizopus oryzae lipase displayed on yeast cell surfaces in organic solvents, illustrate how external factors can influence microbial systems. nih.gov

While direct studies on the cellular responses specifically to this compound in unicellular organisms are not prominently featured in the search results, the general principle of how these organisms react to changes in their chemical environment is established. Similarly, non-mammalian cell lines are used in various in vitro assays to study cellular processes and the effects of different compounds. For example, studies evaluating the effect of calcium phosphate powders on osteoblast cells (a type of mammalian cell line, though the principle applies to non-mammalian lines as well) assessed changes in proliferation and differentiation markers. nih.gov Research using mammalian cell lines has also explored the impact of genetic modifications on intracellular metabolites like glycerol-3-phosphate. biorxiv.org While this compound's specific effects on non-mammalian cell lines are not detailed, these examples demonstrate the use of cell culture systems to study biochemical and cellular responses to various stimuli.

Effects on Plant Cell Physiology and Growth in Controlled Environments

Scientific literature specifically investigating the in vitro effects of this compound on plant cell physiology and growth in controlled environments was not available within the scope of this analysis. Research into plant responses to various compounds in controlled settings often examines parameters such as growth rates, nutrient uptake, and cellular processes nih.govbibliotekanauki.pl. Phosphate is recognized as an essential macronutrient for plant growth, playing vital roles in metabolic processes and structural components like phospholipids and nucleic acids nih.gov. Studies have explored how the availability of phosphate, often facilitated by phosphate-solubilizing bacteria, influences plant development researchgate.netmdpi.com. Furthermore, glycerol-3-phosphate has been implicated in plant defense signaling and lipid metabolism, demonstrating its importance in plant cellular functions semanticscholar.orgnih.govnih.gov. However, the specific impact and molecular mechanisms of this compound on plant cells and their growth in in vitro controlled environments were not detailed in the reviewed sources.

Advanced Analytical Methodologies for Oleth 3 Phosphate Quantification and Characterization

Quantitative Analysis of Oleth-3 (B1516117) Phosphate (B84403) in Environmental and Industrial Matrices

The presence of Oleth-3 Phosphate and its degradation products in environmental and industrial settings requires robust and sensitive analytical methods for monitoring and quality control.

Gas Chromatography (GC) for Volatile this compound Degradation Products and Related Compounds

While this compound itself is not suitable for direct Gas Chromatography (GC) analysis due to its low volatility and thermal lability, GC is an indispensable tool for analyzing its potential volatile degradation products. sigmaaldrich.com The degradation of this compound can occur through various pathways, such as hydrolysis of the phosphate ester or cleavage of the polyoxyethylene chain, leading to the formation of smaller, more volatile molecules.

GC separates compounds based on their boiling points and interaction with the stationary phase of the GC column. sigmaaldrich.com The use of a high-purity inert carrier gas is essential to prevent further sample degradation within the hot injector and column. sigmaaldrich.com Common detectors for this purpose include:

Flame Ionization Detector (FID): A universal detector for organic compounds, providing excellent sensitivity. sigmaaldrich.com

Mass Spectrometry (MS): GC-MS offers the ability to identify unknown degradation products by comparing their mass spectra to extensive libraries. sepscience.com

Challenges in GC analysis include the potential for sample decomposition in the hot inlet, which can lead to the formation of artifacts and inaccurate quantification. sepscience.com Therefore, careful optimization of injection parameters and the use of inert liners are critical.

Hyphenated Techniques for this compound Structural and Compositional Analysis

The complex nature of commercial this compound, which often exists as a mixture of oligomers with varying ethylene (B1197577) oxide chain lengths, requires powerful hyphenated techniques for detailed structural and compositional analysis.

LC-MS/MS for Comprehensive Profiling of this compound and Its Metabolites/By-products

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the comprehensive analysis of complex mixtures. frontiersin.org It allows for the separation of individual oligomers of this compound by HPLC, followed by their fragmentation in the mass spectrometer to yield structural information. nih.gov

This technique is particularly valuable for:

Oligomer Distribution Analysis: Determining the range and relative abundance of different ethylene oxide chain lengths in a sample.

Identification of By-products: Identifying impurities and by-products from the manufacturing process, such as unreacted oleyl alcohol or di- and tri-phosphate esters.

Metabolite Profiling: In environmental or biological studies, LC-MS/MS can identify metabolites of this compound, providing insights into its degradation pathways. nih.govmdpi.com

The selection of ionization source (e.g., Electrospray Ionization - ESI) and MS analyzer (e.g., Triple Quadrupole or Orbitrap) depends on the specific analytical goals, such as targeted quantification or untargeted profiling. researchgate.netglsciences.com

Table 2: LC-MS/MS Parameters for Metabolite Profiling

| Parameter | Application | Key Findings |

| Ionization Mode | ESI (Negative, MRM) | Simultaneous analysis of central metabolism-related compounds. glsciences.com |

| Analyzer | Triple Quadrupole | Quantitative metabolic profiling of various compound classes. researchgate.net |

| Application | Profiling of reactive metabolites | Chemical trapping combined with targeted LC-MS/MS enables quantification of labile metabolites. nih.gov |

NMR and FTIR Spectroscopy for In-Situ Studies of this compound Reactions and Interactions

Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful non-destructive techniques that provide detailed structural information and can be used for in-situ monitoring of chemical reactions and intermolecular interactions. thermofisher.com

NMR Spectroscopy: ¹H and ³¹P NMR are particularly useful for characterizing this compound. ¹H NMR can provide information on the structure of the oleyl group and the average number of ethylene oxide units. researchgate.net ³¹P NMR is highly specific to the phosphate group and can distinguish between mono-, di-, and triesters, as well as degradation products.

FTIR Spectroscopy: FTIR is excellent for identifying functional groups present in the molecule. researchgate.net Characteristic absorption bands for the P-O-C linkage, C-O-C ether bonds of the polyoxyethylene chain, and the C=C double bond of the oleyl group can be observed. researchgate.net In-situ FTIR can be employed to monitor the kinetics of reactions involving this compound in real-time by tracking changes in the intensity of these characteristic bands. calvin.edunih.gov

Table 3: Spectroscopic Data for Related Compounds

| Technique | Functional Group / Bond | Characteristic Peak/Shift (ppm or cm⁻¹) | Reference |

| ¹H NMR | Methine protons | 3.09 ppm (triplet of triplet) | researchgate.net |

| Methylene protons | 3.68 ppm (triplet of doublets) | researchgate.net | |

| ¹³C NMR | Methine carbon attached to phosphorus | 36.18 ppm (triplet) | researchgate.net |

| FTIR | O-H stretching | 3200-2600 cm⁻¹ (broad) | researchgate.net |

| C=O stretching | 1712 and 1699 cm⁻¹ | researchgate.net |

Electrochemical and Surface Analytical Methods for this compound at Interfaces

As a surfactant, the behavior of this compound at interfaces is of significant interest. Electrochemical and surface-specific analytical techniques can provide valuable insights into its adsorption, orientation, and interaction at interfaces such as liquid-liquid or solid-liquid boundaries.

Electrochemical methods, such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS), can be used to study the properties of phospholipid monolayers at the interface between two immiscible electrolyte solutions (ITIES), which can serve as a model system for understanding the behavior of phosphate-containing surfactants like this compound. capes.gov.br These techniques can provide information on the interfacial tension, potential distribution, and the interaction with other ions or molecules. capes.gov.br

Surface-sensitive techniques that can be applied include:

Surface Plasmon Resonance (SPR): To study the real-time adsorption and desorption kinetics of this compound onto a solid surface.

Atomic Force Microscopy (AFM): To visualize the morphology of adsorbed layers of this compound on a substrate at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical state of the elements at the surface, which is useful for studying the interfacial properties of phosphate additives. researchgate.netnih.gov

These advanced analytical methodologies provide a powerful toolkit for the comprehensive characterization and quantification of this compound, enabling a deeper understanding of its properties, behavior, and fate in various applications and environments.

Zeta Potential and Dynamic Light Scattering for this compound Colloidal Systems

Dynamic Light Scattering (DLS) and Zeta Potential analysis are powerful, non-invasive techniques for characterizing the size, size distribution, and surface charge of particles in a colloidal dispersion, such as the droplets in an emulsion stabilized by this compound.

Dynamic Light Scattering (DLS) measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. rdd.edu.iq Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. By analyzing these fluctuations, DLS can determine the hydrodynamic diameter of the particles and the Polydispersity Index (PDI), which indicates the broadness of the size distribution. horiba.com A PDI value below 0.1 suggests a monodisperse or uniform particle size, which is often desirable for stability. creative-proteomics.com

Zeta Potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between adjacent, similarly charged particles in a dispersion. rdd.edu.iq It is determined by measuring the velocity of the particles in an applied electric field, a technique known as electrophoretic light scattering (ELS). rdd.edu.iqbiosensingusa.com The zeta potential is a key indicator of the stability of a colloidal system. Particles with a high magnitude of zeta potential (either positive or negative) will repel each other, reducing the likelihood of aggregation and improving the long-term stability of the formulation. rdd.edu.iq Conversely, a low zeta potential suggests weaker repulsion, making particle aggregation more likely.

In a study developing a nanoemulsion for cosmetic applications, Oleth-3 was used in combination with Oleth-20 as a surfactant system. creative-proteomics.comportlandpress.com The resulting nanoemulsion was characterized using DLS and zeta potential analysis to assess its physical stability. The formulation demonstrated a small mean droplet size and a low polydispersity index, indicating the formation of a stable nanoemulsion with uniform droplets. creative-proteomics.comportlandpress.com

Table 1: Physicochemical Characterization of a Nanoemulsion Containing Oleth-3 Interactive Table: Click on column headers to sort.

Source: Adapted from nanoemulsion studies utilizing Oleth surfactants. creative-proteomics.comportlandpress.com

| Parameter | Measurement | Value | Description |

| Particle Size | Mean Droplet Diameter | ~ 40 nm | Indicates the formation of nanometer-sized emulsion droplets, contributing to the formulation's transparency and stability. creative-proteomics.comportlandpress.com |

| Size Distribution | Polydispersity Index (PDI) | < 0.1 | A low PDI value signifies a narrow size distribution and uniformity of the emulsion droplets. creative-proteomics.comcreative-proteomics.com |

| Surface Charge | Zeta Potential | - | The zeta potential was measured to predict the stability of the nanoemulsion against aggregation. creative-proteomics.comportlandpress.com |

| Stability | Normal Stability Assay | Stable at 5°C and 25°C for 90 days | The formulation maintained its physical integrity without phase separation at refrigerated and room temperatures. creative-proteomics.comportlandpress.com |

The pH of the formulation can significantly influence the zeta potential and, consequently, the stability of the emulsion. creative-proteomics.com In the aforementioned study, the pH was monitored over time and was found to stabilize within a range suitable for topical application. creative-proteomics.com These analytical techniques are, therefore, indispensable for optimizing the formulation of colloidal systems containing this compound, ensuring both efficacy and long-term stability.

Surface Plasmon Resonance (SPR) for Real-Time this compound Interaction Kinetics

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique used to monitor molecular interactions in real-time. researchgate.netnih.gov It provides quantitative data on the kinetics (association and dissociation rates) and affinity of binding between a molecule immobilized on a sensor surface (the ligand) and a molecule in solution (the analyte). researchgate.netnih.gov While direct SPR studies on this compound are not prevalent in published literature, the technique is widely applied to characterize the interactions of surfactants, lipids, and polymers, demonstrating its applicability for such an analysis. nih.govnicoyalife.com

The core principle of SPR involves the excitation of surface plasmons—collective oscillations of electrons—on a thin metal film (typically gold) on a sensor chip. researchgate.net The angle at which this resonance occurs is highly sensitive to changes in the refractive index at the sensor surface. nih.gov When an analyte from a solution binds to a ligand immobilized on the chip, the mass at the surface increases, causing a change in the refractive index and a measurable shift in the resonance angle. nih.gov

For this compound, an SPR analysis could be designed to study its interaction with various surfaces or biomolecules. For instance, a model protein or a lipid bilayer could be immobilized on the SPR sensor chip. A solution containing this compound at various concentrations would then be flowed over the chip. The SPR instrument would record the binding (association) and subsequent unbinding (dissociation) in real-time, generating a sensorgram.

From the sensorgram data, key kinetic parameters can be calculated:

Association rate constant (kₐ or kₒₙ): Describes the rate at which the analyte (this compound) binds to the immobilized ligand.

Dissociation rate constant (kₔ or kₒff): Describes the rate at which the analyte dissociates from the ligand.

Equilibrium dissociation constant (K₋): Calculated as the ratio of kₔ to kₐ (kₔ/kₐ), it represents the affinity of the interaction. A lower K₋ value indicates a stronger binding affinity. nicoyalife.com

Table 2: Hypothetical Kinetic Data for this compound Interaction with an Immobilized Protein via SPR Interactive Table: Click on column headers to sort.

This table illustrates the type of data that would be generated from an SPR analysis. The values are for illustrative purposes only.

| Analyte Concentration (µM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Affinity (K₋) (M) |

| 1.0 | 1.5 x 10⁴ | 3.0 x 10⁻³ | 2.0 x 10⁻⁷ |

| 2.5 | 1.6 x 10⁴ | 3.1 x 10⁻³ | 1.9 x 10⁻⁷ |

| 5.0 | 1.4 x 10⁴ | 2.9 x 10⁻³ | 2.1 x 10⁻⁷ |

| 10.0 | 1.5 x 10⁴ | 3.2 x 10⁻³ | 2.1 x 10⁻⁷ |

| 20.0 | 1.6 x 10⁴ | 3.0 x 10⁻³ | 1.9 x 10⁻⁷ |

Such an analysis would provide invaluable, quantitative insights into how this compound interacts with biological surfaces, such as proteins on the skin or hair. This information is crucial for understanding its function as a surfactant and emulsifier at a molecular level, and for designing more effective and targeted cosmetic and personal care formulations. horiba.com

Environmental Fate and Abiotic/biotic Degradation Pathways of Oleth 3 Phosphate

Biodegradation Mechanisms of Oleth-3 (B1516117) Phosphate (B84403) in Aquatic and Terrestrial Ecosystems

Oleth-3 phosphate is generally considered to be biodegradable in the environment. It is described as "easily biodegradable" and "readily biodegradable" atamanchemicals.com. While not classified as "readily biodegradable" according to the stringent criteria of Directive 93/21/EEC, it is considered "inherently biodegradable" and is expected to degrade in real-world environmental conditions sevron.co.uk. This suggests that, over time, microorganisms present in aquatic and terrestrial ecosystems can break down this compound.

Microbial Degradation Pathways and Enzyme Systems Involved in this compound Biotransformation

Detailed research specifically identifying the microbial degradation pathways and the precise enzyme systems involved in the biotransformation of this compound is limited in the available information. However, as an organophosphate ester and an ethoxylated fatty alcohol, its degradation likely involves mechanisms applicable to these classes of compounds.

Microbial degradation of organophosphate compounds typically involves enzymes such as phosphotriesterases, which catalyze the hydrolysis of the phosphoester bonds nih.gov. The degradation of the ethoxylated alcohol portion would likely proceed through the cleavage of ether bonds and the subsequent breakdown of the fatty alcohol chain via processes like beta-oxidation, common pathways for the metabolism of hydrocarbons and fatty acids by various microorganisms nih.govresearchgate.net.

While specific enzymes targeting this compound have not been detailed in the provided sources, microbial communities in diverse environments possess a range of enzymes capable of cleaving ester and ether linkages, facilitating the breakdown of complex molecules like surfactants.

Influence of Environmental Parameters (e.g., pH, Temperature, Nutrient Availability) on Biodegradation Rates

The influence of environmental parameters such as pH, temperature, and nutrient availability on the biodegradation rates of this compound is not specifically documented in the provided search results. However, general principles of microbial degradation apply.

pH: Microbial enzyme activity is typically optimal within a specific pH range. Extreme pH values, either acidic or alkaline, can reduce enzyme efficiency and thus slow down biodegradation. This compound is noted to be effective in acidic, neutral, and slightly alkaline environments in its application as an emulsifier atamanchemicals.com. Its stability across a range of pH values in formulations might suggest some degree of persistence, but its biodegradability indicates it is still susceptible to biological breakdown under suitable environmental pH conditions.

Temperature: Temperature significantly affects microbial metabolic rates. Biodegradation generally proceeds faster at higher temperatures within a mesophilic range (typically 20-40°C) and slows down considerably at lower temperatures nih.gov.

Nutrient Availability: The presence of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and activity nih.gov. While this compound contains phosphorus, the availability of other nutrients can limit the rate of biodegradation if they are scarce in the environment.

Specific data illustrating these effects on this compound biodegradation rates is not available in the examined sources.

Abiotic Transformation Processes of this compound

Abiotic transformation processes, such as photolysis, chemical oxidation, and hydrolysis, can also contribute to the degradation of chemical compounds in the environment. Information specifically on the abiotic transformation of this compound is limited.

Photolytic Degradation of this compound Under Simulated Environmental Conditions

No specific data on the photolytic degradation of this compound under simulated environmental conditions is available in the provided search results. Photolysis involves the breakdown of compounds by light energy, particularly UV light taylorandfrancis.com. The susceptibility of a compound to photolysis depends on its chemical structure and its ability to absorb light at environmentally relevant wavelengths. While the oleyl and ethoxy portions of the molecule contain bonds that could potentially be susceptible to photolytic cleavage under certain conditions, experimental data for this compound is not presented.

Chemical Oxidation and Hydrolysis of this compound in Aqueous Systems

Specific studies detailing the chemical oxidation and hydrolysis of this compound in aqueous systems were not found in the provided information.

Hydrolysis, the cleavage of chemical bonds by reaction with water, is a common abiotic degradation pathway for esters. The phosphate ester linkage in this compound could potentially undergo hydrolysis. However, one source mentioning a multi-purpose polymer including this compound highlights its "hydrolytic stability" in certain acidic aqueous compositions, suggesting that the phosphate ester bond may exhibit some resistance to hydrolysis depending on the environmental conditions and formulation google.com.

Chemical oxidation in aqueous systems can occur through reactions with various oxidants, such as reactive oxygen species. The unsaturated double bond in the oleyl chain could be a potential site for oxidation. However, empirical data on the rates and products of chemical oxidation of this compound is not available in the search results.

Sorption, Mobilization, and Bioavailability of this compound in Environmental Compartments

The behavior of this compound in environmental compartments (soil, water, sediment) is influenced by its physical and chemical properties, including its solubility and its interaction with environmental matrices.

This compound is described as a partly water and partly oil soluble molecule due to its amphiphilic structure, which includes a hydrophobic oleyl alcohol part and a hydrophilic phosphoric acid part atamanchemicals.comincidecoder.com. Its estimated solubility in water is low, reported as 0.00176 mg/L at 25 °C atamankimya.comthegoodscentscompany.com. This low water solubility suggests a potential for it to associate with organic matter and solid phases in aquatic and terrestrial environments.

Regarding soil absorption and mobility, this compound is "not considered an environmental hazard" coastaldermri.com. This implies that it is not expected to be highly mobile in soil, suggesting some degree of sorption to soil particles. The amphiphilic nature can influence its partitioning between water and solid phases, potentially leading to sorption onto organic carbon in soil and sediment.

The bioavailability of a compound refers to the fraction that is accessible to living organisms. Sorption to soil or sediment can reduce the bioavailability of a substance to microorganisms and other organisms. Given its potential for sorption and low water solubility, the bioavailability of this compound in some environmental compartments might be limited, although its biodegradability indicates that it is ultimately accessible to microbial degradation. The amphiphilic nature and its function as a surfactant could also influence its interactions at interfaces and potentially affect its uptake by organisms, but specific data on this is not available.

Data Table 1: Estimated Physical and Environmental Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₉O₇P | nih.gov |

| Molecular Weight | 480.6 g/mol | nih.gov |

| Water Solubility | 0.00176 mg/L @ 25 °C (estimated) | atamankimya.comthegoodscentscompany.com |

| logP (o/w) | 7.717 (estimated) | atamankimya.comthegoodscentscompany.com |

| Environmental Hazard | Not considered an environmental hazard | coastaldermri.com |

| Soil Mobility | Not considered an environmental hazard | coastaldermri.com |

| Biodegradability | Easily/Readily biodegradable | atamanchemicals.com |

| Biodegradability | Inherently biodegradable | sevron.co.uk |

| Environmental Toxin | Not suspected (Environment Canada) | ewg.orgewg.org |

| Bioaccumulative | Not suspected (Environment Canada) | ewg.org |

Data Table 2: Biodegradability Classification

| Classification | Status | Source |

| Readily biodegradable (Directive 93/21/EEC) | Not readily biodegradable | sevron.co.uk |

| Inherently biodegradable | Considered inherently biodegradable | sevron.co.uk |

| General Description | Easily biodegradable, readily biodegradable, highly biodegradable (ROKAnol O3) | atamanchemicals.com |

Adsorption and Desorption Characteristics of this compound on Soil and Sediment Particulates

Adsorption and desorption are critical processes that influence the mobility and bioavailability of chemicals in soil and sediment. Adsorption is the process where a substance accumulates on the surface of a solid material, while desorption is the release of the substance from the solid surface back into the surrounding medium.

For phosphate compounds in general, adsorption to soil and sediment particulates is a well-studied phenomenon. Phosphate ions can bind to the surface of soil minerals, particularly iron and aluminum oxides, as well as calcium ions, forming insoluble compounds researchgate.netresearchgate.netmdpi.com. The extent of adsorption is influenced by various soil properties, including pH, the content of metal oxides (aluminum and iron oxides), clay minerals, organic matter content, and calcium carbonate content mdpi.comfrontiersin.orgnih.gov.

While specific data on the adsorption and desorption isotherms of this compound were not found, the behavior of phosphate compounds provides a general understanding. Phosphate adsorption in soils often follows a trend of rapid initial increase followed by a slower increase towards saturation mdpi.com. The process can be described by models such as the Pseudo-second-order model and the Langmuir equation frontiersin.org. Desorption is the reverse process, where adsorbed phosphate is released back into the soil solution, influencing its availability for uptake or transport mdpi.com. The rate of desorption can be high initially, followed by a slower release unirioja.es. The reversibility of the adsorption-desorption process for phosphate in soil can be limited, suggesting that not all adsorbed phosphate is readily desorbed unirioja.es.

The presence of the oleyl alcohol chain and ethoxylated groups in this compound, in addition to the phosphate group, would likely influence its interaction with soil and sediment compared to simple inorganic phosphate. The lipophilic (oil-attracting) nature of the oleyl chain and the varying water solubility depending on the degree of ethoxylation could affect how strongly it binds to organic matter and mineral surfaces in soil and sediment atamanchemicals.compcc.eu. Surfactants, in general, can interact with soil particles through various mechanisms, including hydrophobic interactions, electrostatic interactions, and hydrogen bonding, which would influence their adsorption and desorption behavior.

Research on the adsorption of phosphorus in soils highlights the importance of soil characteristics. For example, studies have shown that aluminum oxides have a significant effect on phosphorus adsorption in acidic red soil, while soil organic matter significantly influences phosphorus desorption mdpi.com. Increasing soil salinization can also lead to increased phosphorus adsorption due to the rise in Ca²⁺ concentration frontiersin.org.

While direct experimental data on this compound's adsorption and desorption on specific soil and sediment types are needed for a complete understanding, the principles governing the behavior of phosphate and surfactants in the environment provide a framework for predicting its likely interactions with solid matrices.

Environmental Transport and Distribution Modeling of this compound

The environmental transport and distribution of this compound are influenced by its physical-chemical properties, its interactions with environmental matrices (like soil and sediment), and environmental processes such as water flow and air movement. Modeling is a tool used to predict how a substance will move and where it will accumulate in different environmental compartments (water, soil, air, sediment).

Given its use in various products that can be released into wastewater and potentially the environment, understanding its transport is important atamanchemicals.compcc.eu. The water solubility of this compound increases with the degree of ethoxylation atamanchemicals.com. Compounds with higher water solubility are generally more mobile in the aquatic environment and less likely to adsorb strongly to soil or sediment. Conversely, the lipophilic portion of the molecule suggests a potential for partitioning into organic phases, such as soil organic matter or sediment.

Modeling the transport of chemicals in the environment often involves considering processes like advection (transport with the bulk flow of water or air), dispersion (spreading due to variations in flow paths), and interactions with the solid phase (adsorption/desorption) mdpi.comresearchgate.net. For phosphorus compounds, transport in water can occur as soluble forms or bound to sediment particles mdpi.comnih.gov. Particulate phosphorus, bound to soil particles, is often a significant component of total phosphorus transport, particularly in surface runoff nih.gov.

Numerical groundwater simulation software and models like SPARROW and WEPP are used to predict the transport and distribution of substances, including phosphorus, in groundwater and agricultural watersheds mdpi.comresearchgate.netnih.gov. These models incorporate factors such as groundwater flow, drainage patterns, and the adsorption and attenuation effects of the soil mdpi.com. Soil properties, including soil organic matter and pH, are recognized as important factors influencing phosphorus transport by affecting sorption processes nih.gov.

While specific transport and distribution models for this compound were not found, general environmental partitioning models (like those based on octanol-water partition coefficient or soil adsorption coefficient) could be used to estimate its likely distribution between different environmental compartments. The estimated logP (octanol-water partition coefficient) for this compound is 7.717, suggesting a relatively lipophilic character, which would favor partitioning into organic phases and potentially adsorption to soil and sediment thegoodscentscompany.com. However, the presence of the phosphate group and ethoxy chains adds complexity to this estimation.

Factors influencing the transport of phosphorus in porous media, such as soil and sediment, include pH, ionic strength, and the presence of metal ions (like Ca²⁺ and Mg²⁺), which can enhance the immobilization of phosphate nih.gov. These factors would also likely influence the transport of this compound.

Advanced Scientific Applications and Novel Formulations Utilizing Oleth 3 Phosphate Non Human, Non Clinical Focus

Oleth-3 (B1516117) Phosphate (B84403) in Advanced Materials Science and Nanotechnology

The distinct amphiphilic nature of Oleth-3 phosphate makes it a valuable tool in the development of advanced materials and nanotechnologies. Its ability to influence interfacial properties is key to its function in these innovative applications.

Role of this compound in Nanoparticle Dispersion and Stabilization for Material Synthesis

Effective dispersion and stabilization of nanoparticles are critical for harnessing their unique properties in various materials. Agglomeration can significantly hinder performance, and this compound has demonstrated efficacy as a dispersing agent in preventing this issue. google.comatamankimya.com

In the synthesis of materials containing nanoparticles, such as titanium dioxide or zinc oxide, this compound can be employed to ensure the particles are evenly distributed throughout the medium. google.comcosmeticsandtoiletries.com This is crucial for applications where transparency and a smooth texture are desired. cosmeticsandtoiletries.com The mechanism involves the adsorption of the this compound molecule onto the nanoparticle surface. The oleyl ether portion, being lipophilic, provides a steric barrier that prevents particles from clumping together, while the phosphate group can interact with the particle surface and the surrounding medium, further aiding in stabilization.

Research has shown that this compound can be used in the preparation of nanoparticle dispersions for various matrices. google.com For instance, it has been mentioned as a component in formulations containing titanium dioxide nanoparticles, where it aids in maintaining a stable dispersion. google.com It is also recommended for oil-in-water emulsions containing micron-sized zinc oxide to achieve transparent, high SPF formulas. cosmeticsandtoiletries.com

Surface Modification and Coating Applications with this compound for Enhanced Material Performance

The ability of this compound to adsorb onto surfaces makes it a candidate for surface modification and the formulation of functional coatings. By altering the surface properties of a material, its performance characteristics, such as wettability, adhesion, and corrosion resistance, can be significantly enhanced.

Phosphate esters, in general, are known to form protective films on metal surfaces, a principle that is widely applied in corrosion inhibition. atamanchemicals.com While specific research on this compound for this purpose is less detailed, its structural similarity to other effective phosphate ester-based corrosion inhibitors suggests its potential in this area. atamanchemicals.commdpi.com The phosphate head can strongly interact with the metal surface, while the oleyl tail can create a hydrophobic barrier, protecting the underlying material from corrosive environments.

This compound in Industrial Processes and Catalysis

The utility of this compound extends to various industrial processes, where its emulsifying, dispersing, and potential catalytic properties can be exploited.

Application of this compound as a Modifying Agent in Polymerization Processes

In the realm of polymer synthesis, controlling the reaction environment is crucial for achieving desired polymer properties. While direct studies detailing the use of this compound as a modifying agent in polymerization are not extensively documented in the public domain, its function as an emulsifier suggests a potential role in emulsion polymerization. In this process, the monomer is emulsified in a continuous phase, typically water, and the polymerization occurs within the monomer droplets. An effective emulsifier like this compound could help stabilize the emulsion, influencing particle size and distribution, which in turn affects the properties of the final polymer.

Catalytic and Co-Catalytic Roles of this compound in Organic Reactions

Phosphate esters can participate in or influence a variety of organic reactions. rsc.org While the direct catalytic activity of this compound is not a primary focus of current research, its ability to act as a phase-transfer catalyst or to modify the environment of a reaction is a plausible area of application. By facilitating the interaction between reactants in different phases, it could enhance reaction rates and yields.

The development of catalysts for the hydrolysis of organophosphates is an active area of research, highlighting the importance of phosphate ester chemistry in catalysis. nih.gov While this research focuses on the breakdown of organophosphates, it underscores the reactive potential of the phosphate group. Furthermore, N-heterocyclic carbenes have been shown to be effective catalysts for the transesterification of phosphorus esters, a reaction class to which this compound belongs. rsc.org This indicates the potential for this compound to be a substrate or even a modifying agent in such catalytic systems.

Utilization of this compound in Metalworking Fluids and Anti-Corrosion Formulations

One of the well-documented industrial applications of this compound is in the formulation of metalworking fluids. kaochemicals-eu.comatamankimya.comkaochemicals-eu.com These fluids are essential for cooling and lubricating metal pieces during machining operations. This compound functions as an emulsifier, helping to create stable mixtures of oil and water. atamanchemicals.com This is critical for the performance of the fluid, ensuring both cooling from the water phase and lubrication from the oil phase are delivered effectively to the cutting zone.

Furthermore, its properties as a phosphate ester contribute to its role in providing extreme pressure (EP) and anti-wear properties. atamanchemicals.comkaochemicals-eu.com The phosphate group can react with the metal surface under high pressure and temperature to form a sacrificial protective layer, preventing direct metal-to-metal contact and reducing wear.

Its utility also extends to providing corrosion inhibition for the metal workpiece and the machinery itself. kaochemicals-eu.comclariant.com As with other phosphate esters, it can form a protective film on the metal surface, guarding against rust and other forms of corrosion. atamanchemicals.com Some formulations specifically mention its use for providing corrosion protection on aluminum alloys. clariant.com

Research on this compound in Specialized Analytical and Environmental Technologies

This compound is a phosphate ester that belongs to the larger class of ethoxylated fatty alcohols. It is synthesized from oleyl alcohol, a monounsaturated fatty alcohol, which is treated with ethylene (B1197577) oxide and subsequently phosphorylated. This structure gives the molecule amphiphilic properties, meaning it possesses both a water-loving (hydrophilic) phosphate and ethoxylate head and an oil-loving (lipophilic) oleyl tail. paulaschoice.fratamankimya.com These characteristics are central to its function as a surfactant, emulsifier, and dispersing agent. paulaschoice.frcosmileeurope.eu While extensively utilized in the personal care industry, the fundamental properties of this compound suggest potential applicability in specialized, non-clinical scientific fields, including analytical chemistry and environmental science.

This compound in Advanced Sample Preparation and Extraction Methodologies

The effectiveness of analytical techniques is highly dependent on the quality and homogeneity of the sample being analyzed. Sample preparation is a critical step that aims to isolate and concentrate analytes of interest and remove interfering matrix components. The inherent properties of this compound as a dispersing and emulsifying agent make it a candidate for use in advanced sample preparation and extraction protocols, particularly for complex matrices. paulaschoice.fratamanchemicals.com

As an emulsifier, this compound can facilitate the formation of stable mixtures of immiscible liquids, such as oil and water (o/w) or water and oil (w/o). atamanchemicals.compcc.eu This is crucial in extraction methodologies where an analyte needs to be transferred from a non-polar medium to a polar medium (or vice versa) for analysis. By reducing the interfacial tension between the two phases, the surfactant can enhance the extraction efficiency and create a stable, uniform emulsion that can be sampled reproducibly. atamanchemicals.com

Furthermore, its function as a dispersing agent is valuable for samples containing insoluble solid particles. paulaschoice.fratamanchemicals.com In analytical procedures, ensuring that solid particles are evenly distributed throughout a liquid medium is essential for obtaining a representative sample and achieving accurate measurements. This compound can adsorb onto the surface of particles, preventing them from agglomerating and settling. This property could theoretically be applied in methods for analyzing soil components, pigments, or other solid materials that need to be suspended in a liquid for techniques like laser diffraction particle size analysis or certain types of spectroscopy.

While specific research focusing exclusively on this compound for these analytical applications is not widely documented in publicly available literature, its functional profile aligns with the requirements for surfactants in this field.

Table 1: Potential Applications of this compound in Analytical Sample Preparation

| Property | Mechanism of Action | Potential Analytical Application |

| Emulsifier | Reduces interfacial tension between immiscible liquids (e.g., oil and water), forming a stable microemulsion. atamanchemicals.com | Liquid-liquid extraction of organic analytes from aqueous samples; preparation of homogeneous samples for analysis by chromatography (e.g., HPLC, GC). |

| Dispersing Agent | Adsorbs onto the surface of solid particles, preventing aggregation and promoting uniform suspension in a liquid matrix. paulaschoice.fratamanchemicals.com | Preparation of slurries for particle size analysis; suspension of solid environmental samples (e.g., sediments, soils) for elemental or compositional analysis. |

| Wetting Agent | Lowers the surface tension of a liquid, allowing it to spread more easily across a solid surface. | Enhancing the penetration of extraction solvents into a solid matrix, thereby improving the recovery of target analytes. |

| Solubilizer | Forms micelles that can encapsulate and solubilize hydrophobic compounds in aqueous solutions. mdpi.com | Increasing the concentration of poorly soluble analytes in a sample solution prior to quantitative analysis. |

Exploration of this compound in Bioremediation or Environmental Remediation Technologies (e.g., surfactant-enhanced remediation)

The contamination of soil and groundwater by hydrophobic organic compounds, such as petroleum hydrocarbons and other non-aqueous phase liquids (NAPLs), poses a significant environmental challenge. mdpi.com Surfactant-Enhanced Remediation (SER) is an environmental technology that utilizes surfactants to improve the efficiency of cleanup operations. mdpi.comiveyinternational.com The fundamental principles of SER are directly related to the surface-active properties of molecules like this compound.

The primary mechanisms of SER include:

Mobilization: Surfactants reduce the interfacial tension between the trapped contaminant (e.g., oil) and water in the soil pores. This lowers the capillary forces that immobilize the contaminant, allowing it to be mobilized and subsequently removed by a recovery system, such as a pump-and-treat well. mdpi.com

Solubilization: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules assemble into spherical structures called micelles. The hydrophobic cores of these micelles can encapsulate insoluble contaminants, effectively increasing their apparent solubility in water and facilitating their removal from the subsurface. mdpi.com

Given that this compound is an effective emulsifier and surfactant, it has the theoretical potential for use in SER applications. atamankimya.comatamanchemicals.com Its molecular structure, with both hydrophobic and hydrophilic segments, is precisely what is required to interact with and mobilize organic pollutants. solubilityofthings.com

In the context of bioremediation, which uses microorganisms to degrade pollutants, surfactants can play a vital role. mdpi.com Many hydrocarbon-degrading bacteria require an aqueous environment. Hydrophobic contaminants, however, have low water solubility and tend to sorb strongly to soil particles, limiting their availability to the microbes. By solubilizing these contaminants within micelles, a surfactant like this compound could potentially increase their bioavailability, enhancing the rate and extent of microbial degradation. While Environment Canada has screened this compound and does not suspect it to be an environmental toxin or bioaccumulative, any application in bioremediation would require the chosen microorganisms to be effective in the presence of the surfactant. ewg.orgewg.org

Although the principles of SER are well-established, specific field studies or detailed laboratory research on the performance of this compound in these environmental applications are not extensively reported. The application of specific surfactants like Oleth-3 is noted in industrial contexts such as plant protection agents and metalworking fluids, demonstrating its utility in managing oil-water systems. pcc.eu

Table 2: Theoretical Role of this compound in Surfactant-Enhanced Remediation (SER)

| SER Mechanism | Mode of Action | Relevance of this compound Properties |